molecular formula C24H23N3O4 B11189256 N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

Cat. No.: B11189256
M. Wt: 417.5 g/mol
InChI Key: ONELEUMSQMIFRP-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinazolinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 7-position and a 4-methylbenzamide group at the 2-position of the quinazoline core. The compound’s design aligns with trends in medicinal chemistry, where methoxy and methyl groups are introduced to modulate lipophilicity, solubility, and target binding .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H23N3O4/c1-14-4-6-15(7-5-14)23(29)27-24-25-13-18-19(26-24)10-17(11-20(18)28)16-8-9-21(30-2)22(12-16)31-3/h4-9,12-13,17H,10-11H2,1-3H3,(H,25,26,27,29)

InChI Key

ONELEUMSQMIFRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can be achieved through a multi-step process. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the tetrahydroquinazolinone core. The final step involves the acylation of the tetrahydroquinazolinone with 4-methylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide likely involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s quinazolinone scaffold is shared with several analogs, but substituent variations significantly influence properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (7-position) Substituents (2-position) Molecular Weight logP Stereochemistry Reference
Target Compound : N-[7-(3,4-dimethoxyphenyl)-...-4-methylbenzamide 3,4-dimethoxyphenyl 4-methylbenzamide Not reported N/A Likely racemic Inferred
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-...-benzamide 4-methylphenyl 3,5-dimethoxybenzamide Not reported N/A Racemic
N-[7-(4-methylphenyl)-5-oxo-...-benzamide 4-methylphenyl Benzamide (no methyl) 357.41 3.916 Racemic mixture
Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-...-piperazine-1-carboxylate 3,4-dimethoxyphenyl Piperazine-1-carboxylate 440.49 N/A Not specified
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-...-benzamide 4-isopropylphenyl 4-methylbenzamide Not reported N/A Not specified

Analysis of Substituent Effects

Replacement with 4-isopropylphenyl increases steric bulk, likely reducing solubility but improving membrane permeability.

2-Position Modifications :

  • The 4-methylbenzamide group (target compound) introduces moderate hydrophobicity (logP ~3–4 inferred from ), whereas the piperazine-1-carboxylate in adds polarity and hydrogen-bonding capacity, favoring solubility.

Methoxy Group Positioning :

  • The 3,5-dimethoxy isomer in vs. the 3,4-dimethoxy in the target compound alters electronic distribution and steric accessibility, which may influence binding to enzymes like kinases or phosphodiesterases.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

  • The target compound’s 3,4-dimethoxyphenyl and 4-methylbenzamide groups suggest a logP ~4.0 (extrapolated from ), indicating moderate lipophilicity suitable for oral bioavailability.

Stereochemical Considerations

  • Most analogs, including and , are reported as racemic mixtures.

Biological Activity

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H21N3O4C_{23}H_{21}N_{3}O_{4} with a molecular weight of 405.43 g/mol. The compound features a quinazoline core substituted with a dimethoxyphenyl group and a methylbenzamide moiety.

Property Value
Molecular FormulaC23H21N3O4
Molecular Weight405.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors related to pain and inflammation.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties which can protect cells from oxidative stress.

Anticancer Properties

Several studies have reported the anticancer effects of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Animal Models : In vivo studies using rodent models of inflammation have shown that the compound significantly reduces markers of inflammation such as cytokines and prostaglandins.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant activity:

  • Oxidative Stress Models : Experiments have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Inflammation Model in Rats :
    • An investigation published in Pharmacology Research assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a 50% reduction in paw swelling compared to control groups.

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